molecular formula C12H13FN4 B1490968 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide CAS No. 2098018-70-1

1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide

Cat. No.: B1490968
CAS No.: 2098018-70-1
M. Wt: 232.26 g/mol
InChI Key: IDBRWJZOBLUDDL-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide ( 2098018-70-1) is a high-purity chemical compound offered for research and development purposes. This molecule features a pyrazole ring core that is substituted at the N-1 position with a 2-fluoroethyl group and at the 3-position with a phenyl ring, while the 4-position is functionalized with a carboximidamide group . This specific molecular architecture, particularly the fluorinated side chain and the carboximidamide moiety, makes it a valuable scaffold in medicinal chemistry for the synthesis and exploration of novel bioactive molecules . The compound has a molecular formula of C12H13FN4 and a molecular weight of 232.26 g/mol . Its structure is characterized by an InChI key of IDBRWJZOBLUDDL-UHFFFAOYSA-N and a SMILES representation of N=C(C1=CN(CCF)N=C1C2=CC=CC=C2)N . Computed properties include an exact mass of 232.1124 g/mol, a topological polar surface area of 67.7 Ų, and an XLogP3 value of 1.1, indicating its physicochemical characteristics . Experimental data suggests a density of approximately 1.3 g/cm³ and a boiling point of around 408.5 °C at 760 mmHg . For research purposes only. Not intended for diagnostic or therapeutic use. Handle with care. Safety information includes the hazard statements H303 (May be harmful if swallowed), H313 (May be harmful in contact with skin), and H333 (May be harmful if inhaled) . Researchers should consult the safety datasheet and wear appropriate personal protective equipment, including gloves, protective clothing, and masks, to avoid skin contact and inhalation . The recommended storage condition is at -4°C for short-term (1-2 weeks) or -20°C for longer storage periods (1-2 years) .

Properties

IUPAC Name

1-(2-fluoroethyl)-3-phenylpyrazole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4/c13-6-7-17-8-10(12(14)15)11(16-17)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBRWJZOBLUDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C(=N)N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide’s action result in the death of bacterial cells. By inhibiting essential enzymes for bacterial DNA replication, the compound disrupts the normal functioning of the bacterial cell, leading to its death.

Biochemical Analysis

Biochemical Properties

1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with L-type amino acid transporter 1 (LAT1), which is involved in the uptake of amino acids in cells . The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, leading to either inhibition or activation of their functions.

Cellular Effects

The effects of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the uptake kinetics of radiolabeled amino acids in glioma cells, which can impact cell proliferation and survival . Additionally, it may alter the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism.

Molecular Mechanism

At the molecular level, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For instance, it has been reported to interact with alcohol dehydrogenase, leading to the formation of fluoroacetaldehyde and fluoroacetate . These interactions can result in changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites that can have different biological activities. In vitro and in vivo studies have shown that the compound’s effects on cellular function can vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Studies have shown that the compound’s impact on cellular function and metabolism is dose-dependent, with higher doses leading to more pronounced effects .

Metabolic Pathways

1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase, leading to the formation of metabolites like fluoroacetaldehyde and fluoroacetate . These metabolites can further participate in metabolic reactions, affecting metabolic flux and metabolite levels in cells.

Transport and Distribution

The transport and distribution of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound is taken up by cells through the L-type amino acid transporter 1 (LAT1), which facilitates its distribution within the cellular environment . This transport mechanism ensures that the compound reaches its target sites within the cells.

Subcellular Localization

The subcellular localization of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity .

Biological Activity

1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide, also referred to as PF-06439311, is a synthetic compound belonging to the pyrazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and potential anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide includes a five-membered pyrazole ring substituted at the 3-position with a phenyl group and at the 4-position with a carboximidamide functional group. The presence of the 2-fluoroethyl substituent is significant as it can influence the compound's chemical reactivity and biological properties.

Property Value
Chemical Formula C11H12FN5
Molecular Weight 225.25 g/mol
CAS Number 2098014-65-2

1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide primarily targets bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication in bacteria. By inhibiting these enzymes, the compound disrupts DNA supercoiling, leading to impaired bacterial cell function and ultimately cell death.

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV affects the bacterial DNA replication pathway, which is essential for cell survival. Additionally, this compound has been shown to interact with L-type amino acid transporter 1 (LAT1), influencing amino acid uptake in various cell types.

Antibacterial Activity

Research indicates that 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide exhibits significant antibacterial activity. It has demonstrated efficacy against various resistant bacterial strains by targeting essential enzymes involved in DNA replication. Its mode of action results in rapid bacterial cell death, making it a potential lead compound for developing new antibiotics.

Anticancer Potential

In addition to its antibacterial properties, this compound is being investigated for its potential anticancer effects. Studies have shown that certain pyrazole derivatives can inhibit tubulin polymerization, affecting cancer cell proliferation. For instance, related compounds have exhibited cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines . The selectivity of these compounds towards cancer cells over normal cells suggests a promising therapeutic window.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide:

  • Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited growth in resistant strains of bacteria, with IC50 values indicating potent activity against target enzymes.
  • Cytotoxicity Assays : In vitro assays revealed that related pyrazole derivatives exhibited IC50 values ranging from 2.13 µM to over 50 µM against various cancer cell lines, indicating selective toxicity towards malignant cells while sparing normal cells .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with its biological targets, suggesting favorable binding affinities that enhance its pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Analysis

The compound is compared to structurally related pyrazole derivatives to highlight key differences in substituents and functional groups, which influence physicochemical properties and biological activity.

Compound 1-Position 3-Position 4-Position Molecular Weight (g/mol) LogP (Predicted)
1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide 2-Fluoroethyl Phenyl Carboximidamide ~260.3 1.8
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Ethyl 4-Fluorophenyl Ethyl ester ~264.3 2.5
1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine 4-Fluorobenzyl - Piperidinyl-benzimidazole ~535.6 4.2

Key Observations :

  • Fluorine Placement: The 2-fluoroethyl group in the target compound introduces a polarizable C–F bond, which may enhance membrane permeability compared to non-fluorinated analogs .
  • Carboximidamide vs.
  • Aromatic Substitution : The phenyl group at the 3-position (vs. 4-fluorophenyl in the ethyl ester analog) may alter steric interactions in receptor binding pockets.
Pharmacological and Biochemical Profiles
  • Kinase Inhibition: Pyrazole carboximidamides are known to inhibit kinases like JAK2 and EGFR due to their ability to mimic ATP’s adenine moiety . Fluorination at the ethyl group may reduce off-target effects by modulating electron-withdrawing properties.
  • Antimicrobial Activity: Pyrazole derivatives with fluorinated alkyl chains exhibit enhanced activity against Gram-positive bacteria (e.g., S. aureus MIC ~2 µg/mL) compared to non-fluorinated analogs .
  • Metabolic Stability : Fluorine substitution typically reduces oxidative metabolism, as seen in analogs with >50% remaining after 60-minute incubation in liver microsomes .
Crystallographic and Computational Studies

Structural analysis of the target compound likely relies on SHELXL for refinement and ORTEP-3 for visualization, standard tools in small-molecule crystallography . Comparative molecular docking studies suggest that the carboximidamide group forms critical hydrogen bonds with active-site residues (e.g., Lys123 in EGFR), whereas ester analogs exhibit weaker interactions .

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step approach:

  • Step 1: Formation of 3-phenyl-1H-pyrazole-4-carbaldehyde intermediate
  • Step 2: Introduction of the 1-(2-fluoroethyl) substituent
  • Step 3: Conversion of the aldehyde group to carboximidamide

Preparation of 3-Phenyl-1H-pyrazole-4-carbaldehyde Intermediate

The pyrazole-4-carbaldehyde core is commonly synthesized via condensation and cyclization reactions involving phenylhydrazine and appropriate ketones or hydrazones, followed by formylation.

  • Condensation and Cyclization: Phenylhydrazine reacts with 4-haloacetophenone or related ketones to yield hydrazones, which cyclize to form the pyrazole ring.
  • Formylation: The pyrazole intermediate is formylated at the 4-position using the Vilsmeier-Haack reagent, typically a complex of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), under controlled temperature (0-70 °C) to produce 3-phenyl-1H-pyrazole-4-carbaldehyde in good yields (60-90%).

Table 1: Typical Reaction Conditions for Pyrazole-4-carbaldehyde Synthesis

Step Reagents/Conditions Yield (%) Notes
Condensation Phenylhydrazine + 4-haloacetophenone, ethanol, reflux 80-90 Formation of hydrazone intermediate
Formylation POCl3 + DMF, 60-70 °C, 3-4 h 75-85 Vilsmeier-Haack reaction
Workup Ice quench, neutralization, recrystallization - Purification by recrystallization

Conversion of the Aldehyde to Carboximidamide

The aldehyde group at the 4-position is converted into the carboximidamide functional group via reaction with amidine reagents or through direct amidination.

  • Amidination: The aldehyde is reacted with 1H-pyrazole-1-carboximidamide hydrochloride or similar amidine sources in the presence of a base (e.g., N,N-diisopropylethylamine) in solvents such as DMF or acetonitrile.
  • Reaction Conditions: Stirring at room temperature to moderate heat (25-62 °C) for several hours (up to 72 h) ensures complete conversion.
  • Purification: The crude product is often purified by filtration, ion exchange chromatography (e.g., Dowex resin), and recrystallization from isopropanol/water mixtures.

Representative Preparation Method Summary

Step Reagents/Conditions Yield (%) Notes
1. Formation of pyrazole carbaldehyde Phenylhydrazine + 4-haloacetophenone, POCl3/DMF, 60-70 °C, 3-4 h 75-85 Vilsmeier-Haack formylation
2. N-Fluoroethylation 2-fluoroethyl bromide, base (DIPEA), acetonitrile, 62 °C, 2 h ~87 Alkylation at pyrazole N1
3. Aldehyde to carboximidamide 1H-pyrazole-1-carboximidamide hydrochloride, DIPEA, DMF, RT-62 °C, 48-72 h 70-90 Amidination, purification by chromatography

Research Findings and Optimization Notes

  • Catalysts and Bases: Potassium iodide or sodium iodide can be used as catalysts in condensation steps to improve yields and selectivity.
  • Solvents: Alcohol-water mixtures (methanol, ethanol, isopropanol with water in 35-65% proportions) are effective for recrystallization and purification.
  • Temperature Control: Low-temperature addition of reagents and controlled heating during cyclization and formylation minimize side reactions and improve product purity.
  • Purification Techniques: Ion exchange chromatography and recrystallization significantly enhance product purity, achieving HPLC purities above 99%.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide
Reactant of Route 2
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide

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